1H-1,2,4-Triazol-3-amine, 5-(methylthio)-
Overview
Description
Synthesis Analysis
The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, including 5-(methylthio) derivatives, can be achieved through a metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This [2 + 1 + 2] cyclization strategy proceeds without external catalysts, metals, ligands, or oxidants, under mild conditions, highlighting environmental friendliness and ease of application on a gram scale (Guo et al., 2021).
Molecular Structure Analysis
The crystal structure of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors have been thoroughly studied, with details such as bond angles and lengths providing insight into the molecular conformation and stability of these compounds. X-Ray crystallography data have confirmed the structural integrity and characteristics of these molecules (Shtaitz et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- and its derivatives has been explored through various reactions, including oxidative coupling and regioselective amination. These studies reveal the compound’s ability to undergo transformations that are useful in synthetic chemistry and the development of new materials (Chen et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the applicability of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- in various domains. The crystalline nature and specific interactions, like hydrogen bonding, significantly influence these properties, as demonstrated in studies involving the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles (Kălmăn et al., 1984).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various chemical agents and stability under different conditions, is crucial for the practical application of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-. Studies focusing on reactions with primary and secondary amines provide insight into the compound’s versatility and potential as a precursor for synthesizing a wide range of derivatives (Konstantinova et al., 2010).
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Green Synthesis Approach : A metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines was developed. This approach is environmentally friendly and suitable for gram-scale applications. The synthesized compounds have potential applications in organic and medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).
Microwave-Assisted Synthesis : A new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was reported. This method is significant in medicinal and agricultural chemistry due to the structural diversity of the compounds produced (Tan et al., 2017).
Biological Applications
Antibacterial Activity : Urea derivatives bearing 1,2,4-triazoles were synthesized and showed potential antibacterial activity against various pathogens including E. coli and Staphylococcus aureus. The triazole scaffolds in these compounds enhance their biological relevance (Choudhary et al., 2023).
Synthesis of Imine Derivatives : Novel imine derivatives containing 1H-1,2,4-triazole and thiazole rings were synthesized, with promising plant-growth regulatory activities observed in preliminary bioassays (Qin et al., 2010).
Material Science and Chemistry
Energetic Salts Synthesis : Compounds with 1,2,4-triazole were prepared for potential applications in nitrogen-rich gas generators. The study explored the impact of azole rings and various functional groups on their physicochemical properties (Srinivas et al., 2014).
Crystal Structure Analysis : X-ray crystallography was used to determine the structure of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles, providing insights into the molecular structure of these compounds (Kălmăn et al., 1984).
Safety And Hazards
properties
IUPAC Name |
3-methylsulfanyl-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWWZKBCQLBJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068476 | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |
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Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
CAS RN |
45534-08-5 | |
Record name | 5-(Methylthio)-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45534-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Methylthio)-1,2,4-triazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045534085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 45534-08-5 | |
Source | DTP/NCI | |
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Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylthio-1H-1,2,4-triazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7QNO3QQR1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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